Cas no 16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat)

16561-28-7 structure
Nome do Produto:12-O-Acetyl-phorbol-(13)-n-decanoat
12-O-Acetyl-phorbol-(13)-n-decanoat Propriedades químicas e físicas
Nomes e Identificadores
-
- 12-O-Acetyl-phorbol-(13)-n-decanoat
- 12-O-acetylphorbol 13-decanoate
- Cocarcinogen B7
- N-6
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- Phorbol acetate caprate
- 1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-9β-acetoxy-9aα-(decanoyloxy)-4aβ,7bα-dihydroxy-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- (1aR)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-5-oxo-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-4aβ,7bα-dihydroxy-9β-acetoxy-9aα-(decanoyloxy)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- Phorbol monoacetate monodecanoate
- DTXSID40937109
- (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
- Decanoic acid, ester with phorbol acetate
- 12-O-Acetyl-phorbol-13-decanoate
- 20839-15-0
- [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
- 16561-28-7
- Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
- BRN 2610782
- Phorbol 12-acetate 13-decanoate
- 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
- 28878-88-8
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
- Phorbol acetate, caprate
- CHEMBL2375785
- Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
- 12-o-acetylphorbol-13-decanoate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
-
- Inchi: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3
- Chave InChI: CSJWNHJJHIAAIG-UHFFFAOYSA-N
- SMILES: CCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(C)=O)C2(C)C |t:15,23|
Propriedades Computadas
- Massa Exacta: 560.335
- Massa monoisotópica: 560.335
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 40
- Contagem de Ligações Rotativas: 13
- Complexidade: 1090
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.4
- Superfície polar topológica: 130Ų
Propriedades Experimentais
- Densidade: 1.21
- Ponto de ebulição: 661.1°C at 760 mmHg
- Ponto de Flash: 203.6°C
- Índice de Refracção: 1.562
12-O-Acetyl-phorbol-(13)-n-decanoat Literatura Relacionada
-
1. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat) Produtos relacionados
- 2418722-88-8(5-{(tert-butoxy)carbonyl(methyl)amino}-3-ethynyl-2-methylbenzoic acid)
- 77333-45-0(4-Bromo-2-methoxy-6-nitroaniline)
- 1170048-20-0(N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride)
- 1488634-15-6(methyl 3,4-dihydro-2H-1-benzopyran-4-carboximidate)
- 1309980-28-6(2-fluoro-6-pyrrolidinopyridine-4-boronic acid pinacol ester)
- 2172584-61-9(N-cyclopropyl-3-(1-methoxypropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2138234-73-6(N1-ethyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)
- 2138052-01-2(N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide)
- 1250915-69-5(4-(Tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine)
- 2138517-36-7(2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanal)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
